6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile

Catalog No.
S6758100
CAS No.
2640881-72-5
M.F
C15H14N4O
M. Wt
266.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyri...

CAS Number

2640881-72-5

Product Name

6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-3-carbonitrile

IUPAC Name

6-[3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]pyridine-3-carbonitrile

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

InChI

InChI=1S/C15H14N4O/c1-11-6-13(4-5-17-11)20-14-9-19(10-14)15-3-2-12(7-16)8-18-15/h2-6,8,14H,9-10H2,1H3

InChI Key

IHKSJCJFSCXUFT-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=C3)C#N

Canonical SMILES

CC1=NC=CC(=C1)OC2CN(C2)C3=NC=C(C=C3)C#N

6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile is a complex organic compound characterized by the presence of multiple heterocyclic rings, specifically a pyridine and an azetidine ring, linked through an ether bond. Its molecular formula is C15H14N4OC_{15}H_{14}N_{4}O, with a molecular weight of approximately 266.30 g/mol. The structure includes a cyano group, which can influence the compound's chemical properties and biological activity.

  • The cyano group can be toxic if ingested or inhaled.
  • The pyridine rings might have skin and respiratory irritant properties.
Typical of heterocyclic compounds, including:

  • Oxidation: The introduction of oxygen or removal of hydrogen can convert functional groups into ketones or aldehydes.
  • Reduction: This involves the addition of hydrogen or removal of oxygen, potentially yielding alcohols from carbonyl groups.
  • Substitution Reactions: The compound can participate in nucleophilic substitutions, where one atom or group is replaced by another, often involving halogens or other electrophiles.

The specific outcomes of these reactions depend on the reagents and conditions used.

Research into the biological activity of 6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile suggests potential pharmacological properties. Compounds with similar structures have been studied for:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.
  • Anti-inflammatory Properties: Potentially reducing inflammation through modulation of inflammatory pathways.
  • Enzyme Inhibition: Interacting with specific enzymes, which could lead to therapeutic applications in treating diseases.

The synthesis of 6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. Common methods include:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Ether Formation: The reaction between a hydroxyl group from the azetidine and a suitable halide derived from 2-methylpyridine.
  • Introduction of the Cyano Group: Often achieved through nucleophilic substitution or direct cyanation methods.

These steps may utilize various catalysts and reagents to facilitate the reactions.

6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Material Science: Exploring its properties for use in developing new materials with unique characteristics.

Studies on interaction mechanisms indicate that this compound may interact with various biological targets, such as:

  • Receptors and Enzymes: Potentially inhibiting or activating specific pathways.
  • Protein Binding: Understanding how it binds to proteins could elucidate its mechanism of action and therapeutic potential.

Further research is necessary to characterize these interactions fully.

Several compounds share structural similarities with 6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile, providing a basis for comparison:

Compound NameStructureKey Features
3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrileStructureContains a pyrazine ring; studied for similar biological activities.
2-(Azetidin-3-yl)-6-methylpyridineStructureLacks cyano group; different biological profile.
1-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-phenoxypropan-1-oneStructureFeatures phenoxy group; potential for diverse applications.

Uniqueness

The uniqueness of 6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile lies in its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its ability to interact with multiple biological targets makes it a candidate for further research in drug development and material science.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Exact Mass

266.11676108 g/mol

Monoisotopic Mass

266.11676108 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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